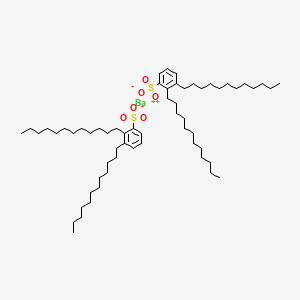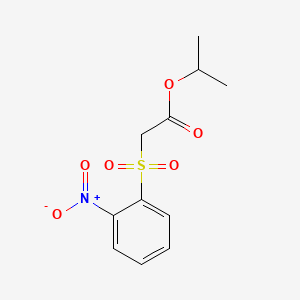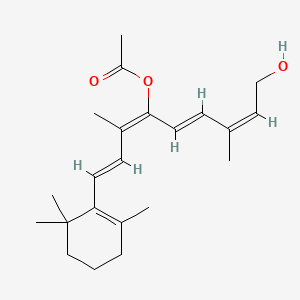
Barium bis(didodecylbenzenesulphonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium bis(didodecylbenzenesulphonate) is a chemical compound with the molecular formula C60H106BaO6S2. It is a barium salt of didodecylbenzenesulfonic acid, characterized by its surfactant properties. This compound is often used in various industrial applications due to its ability to reduce surface tension and stabilize emulsions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of barium bis(didodecylbenzenesulphonate) typically involves the neutralization of didodecylbenzenesulfonic acid with a barium-containing base, such as barium hydroxide. The reaction is carried out in an organic solvent, often under controlled temperature and pH conditions to ensure complete neutralization and precipitation of the barium salt.
Industrial Production Methods
In industrial settings, the production of barium bis(didodecylbenzenesulphonate) is scaled up using continuous flow reactors. The process involves the continuous mixing of didodecylbenzenesulfonic acid and barium hydroxide in a solvent, followed by filtration and drying to obtain the final product. This method ensures high purity and consistent quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Barium bis(didodecylbenzenesulphonate) primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in complexation reactions with metal ions.
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve nucleophiles such as amines or alcohols, which can replace the sulfonate group under mild conditions.
Complexation Reactions: Metal ions such as calcium or magnesium can form complexes with barium bis(didodecylbenzenesulphonate) in aqueous solutions.
Major Products
The major products of these reactions include substituted derivatives of didodecylbenzenesulfonic acid and various metal complexes, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, barium bis(didodecylbenzenesulphonate) is used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization processes. Its ability to stabilize emulsions makes it valuable in the preparation of uniform particle sizes.
Biology
In biological research, this compound is used to study the effects of surfactants on cell membranes and protein interactions. It is also employed in the formulation of biological assays where surfactant properties are required.
Medicine
While not commonly used directly in medicine, barium bis(didodecylbenzenesulphonate) is utilized in the development of drug delivery systems, particularly in the formulation of emulsions and liposomes for targeted drug delivery.
Industry
Industrially, this compound finds applications in the production of lubricants, detergents, and corrosion inhibitors. Its surfactant properties enhance the performance of these products by improving their stability and effectiveness.
Wirkmechanismus
Barium bis(didodecylbenzenesulphonate) exerts its effects primarily through its surfactant properties. The sulfonate groups interact with water molecules, reducing surface tension and allowing the compound to stabilize emulsions. This interaction also facilitates the formation of micelles, which can encapsulate hydrophobic substances, enhancing their solubility in aqueous environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium dodecylbenzenesulfonate: A widely used surfactant in detergents and cleaning products.
Calcium dodecylbenzenesulfonate: Used in lubricants and as a corrosion inhibitor.
Magnesium dodecylbenzenesulfonate: Employed in similar applications as calcium dodecylbenzenesulfonate, with slightly different properties.
Uniqueness
Barium bis(didodecylbenzenesulphonate) is unique due to the presence of the barium ion, which imparts specific properties such as higher molecular weight and different solubility characteristics compared to its sodium, calcium, and magnesium counterparts. These properties make it particularly useful in applications requiring high stability and specific interaction with other compounds.
Eigenschaften
CAS-Nummer |
29152-54-3 |
|---|---|
Molekularformel |
C60H106BaO6S2 |
Molekulargewicht |
1124.9 g/mol |
IUPAC-Name |
barium(2+);2,3-didodecylbenzenesulfonate |
InChI |
InChI=1S/2C30H54O3S.Ba/c2*1-3-5-7-9-11-13-15-17-19-21-24-28-25-23-27-30(34(31,32)33)29(28)26-22-20-18-16-14-12-10-8-6-4-2;/h2*23,25,27H,3-22,24,26H2,1-2H3,(H,31,32,33);/q;;+2/p-2 |
InChI-Schlüssel |
XKPXIMKPDMUIDN-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCC1=C(C(=CC=C1)S(=O)(=O)[O-])CCCCCCCCCCCC.CCCCCCCCCCCCC1=C(C(=CC=C1)S(=O)(=O)[O-])CCCCCCCCCCCC.[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















